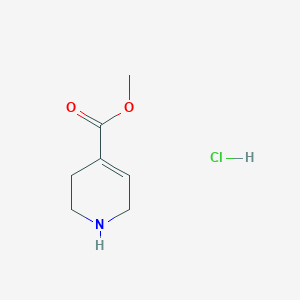

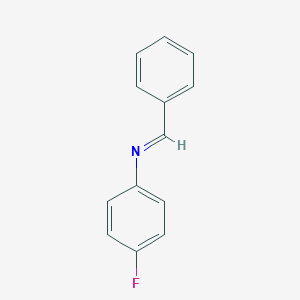

苯胺,4-氟-N-(苯亚甲基)-

描述

Synthesis and Evaluation of Selective Inhibitors

The research on 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines (4-fluoro-THBAs) has led to the synthesis of compounds with significant selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. Notably, compound 13 demonstrated a selectivity ratio greater than 900, indicating its potential as a CNS-active inhibitor of PNMT .

Crystal Structure Analysis

The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine has been elucidated using single-crystal X-ray diffraction. The structure is characterized by intermolecular hydrogen bonds, which link the molecules into polymers. The sulfonyl group bridges two aniline groups, and the molecular packing is further stabilized by both intermolecular and intramolecular hydrogen bonds .

Synthesis and Photoconductive Properties

N,N-bis(4-methylphenyl)-4-benzenamine was synthesized through a series of reactions, including Ullmann, Vilsmeier, and Wittig reactions. The compound was used in a double-layered photoreceptor cell, exhibiting excellent charge transfer properties. The cell demonstrated high charge acceptance and photosensitivity, indicating the substance's potential as a charge transfer material .

Convenient Method of Synthesis for Bis(ether amine)s

A series of bis(ether amine)s, including 1,2-bis(4'-aminophenoxy)benzene derivatives with fluoro and alkyl substituents, were synthesized. The method involved fluoro displacement or nitro displacement reactions, followed by reduction to obtain the bis(ether amine)s. These compounds are useful for the synthesis of polymers like polyimides, polyamides, and poly(azomethine)s, allowing for a study of structure-property relationships .

Spectral Characterization and Molecular Analysis

(E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines were synthesized and characterized using IR, 1H, and 13C NMR spectral studies. Density functional theory (DFT) was employed to optimize geometrical parameters and calculate molecular properties such as HOMO-LUMO, MEP, and atomic charges. The study also included the calculation of polarizability and first-order hyperpolarizability, contributing to the understanding of the electronic properties of these compounds .

Aggregation-Induced Enhanced Emission Characterization

N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine was synthesized and found to exhibit aggregation-induced emission enhancement (AIEE). The compound showed weak fluorescence in aprotic solvent but strong emission in protic solvent. The AIEE behavior was attributed to the coplanar structure and orderly packing in the aggregated state, which was confirmed by single crystal diffraction data. This property suggests potential applications in fluorescence sensing of volatile organic solvents .

科学研究应用

有机化学教育实验

苯胺衍生物用于本科有机化学的教育实验。一项实验展示了苯甲醛与对甲氧基苯胺缩合生成 4-甲氧基-N-(苯亚甲基)苯胺。此实验有助于学生理解平衡过程、缩合反应和亚胺形成,以及共沸蒸馏和混合溶剂重结晶技术 (Silverberg 等,2016)。

神经影像和药物开发

一项研究提出苯胺衍生物作为潜在的血清素转运体 (SERT) 显像剂。这些配体对 SERT 表现出很高的结合亲和力,并显示出用于脑中 SERT 结合位点的正电子发射计算机断层扫描成像的有希望的特性 (Parhi 等,2007)。

药物设计中的热力学性质

对药物中间体的热力学性质的研究,包括苯胺衍生物,在设计和合成新药中起着重要作用。低温量热法研究提供了对它们的热力学功能的见解,这对于理解它们的生物活性至关重要 (Li 等,2017)。

用于手术的荧光造影剂

苯胺衍生物已被研究作为用于图像引导手术的神经突出荧光造影剂。这些造影剂可以穿过血神经屏障,使髓鞘神经荧光化,并有助于神经保留外科手术 (Gibbs-Strauss 等,2011)。

分子结构和光伏特性

苯胺衍生物已被合成并表征其分子性质,包括 HOMO-LUMO、MEP 和原子电荷。研究了它们的极化率和超极化率,表明在光伏材料中的应用 (Raj 等,2016)。

缓蚀

合成了苯胺衍生物的新型席夫碱,发现它们是酸性介质中铝合金的有效缓蚀剂。这说明了这些化合物在工业应用中的潜力 (Nazir 等,2019)。

属性

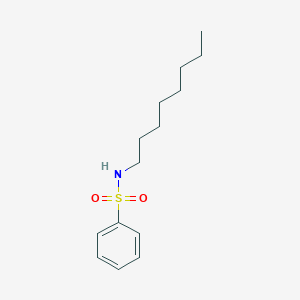

IUPAC Name |

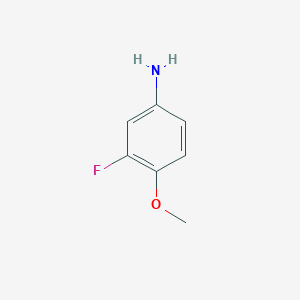

N-(4-fluorophenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJZOCTWYUFFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-fluoro-N-(phenylmethylene)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。